molecular formula C10H9IO3 B3278328 Methyl 3-(2-iodophenyl)-3-oxopropanoate CAS No. 676348-63-3

Methyl 3-(2-iodophenyl)-3-oxopropanoate

Cat. No.: B3278328
CAS No.: 676348-63-3
M. Wt: 304.08 g/mol
InChI Key: LGFREBKLHSCRQF-UHFFFAOYSA-N
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Description

Methyl 3-(2-iodophenyl)-3-oxopropanoate is an organic compound with the molecular formula C10H9IO3. It is a derivative of propanoic acid, featuring an iodine atom attached to a phenyl ring, which is further connected to a methyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-iodophenyl)-3-oxopropanoate can be synthesized through various methods. One common approach involves the iodination of methyl 3-phenyl-3-oxopropanoate using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure the selective introduction of the iodine atom at the ortho position of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-iodophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 3-(2-iodophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(2-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-iodophenyl)-3-oxopropanoate: Similar structure but with the iodine atom at the para position.

    Methyl 3-(2-bromophenyl)-3-oxopropanoate: Bromine instead of iodine, affecting reactivity and physical properties.

    Methyl 3-(2-chlorophenyl)-3-oxopropanoate: Chlorine instead of iodine, with different reactivity and applications.

Uniqueness

Methyl 3-(2-iodophenyl)-3-oxopropanoate is unique due to the presence of the iodine atom at the ortho position, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl 3-(2-iodophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFREBKLHSCRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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